molecular formula C16H16ClN3O2 B2481329 5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol CAS No. 1252825-94-7

5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol

Cat. No.: B2481329
CAS No.: 1252825-94-7
M. Wt: 317.77
InChI Key: CWOAOGXDXMWESY-UHFFFAOYSA-N
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Description

5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol is a heterocyclic compound featuring a pyridin-2-ol core linked via a carbonyl group to a piperazine ring substituted with a 2-chlorophenyl moiety.

Properties

IUPAC Name

5-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-13-3-1-2-4-14(13)19-7-9-20(10-8-19)16(22)12-5-6-15(21)18-11-12/h1-6,11H,7-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOAOGXDXMWESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related piperazine- and heterocycle-containing derivatives, focusing on structural features, substituent effects, and reported bioactivities.

Structural Analogues and Their Bioactivities

Compound Name (or Identifier) Core Structure Piperazine Substituent Key Bioactivity/Properties Reference
5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol Pyridine-2-ol 2-Chlorophenyl Not reported in evidence Target
Compound 77 (Triazole derivative) 1,2,3-Triazole 3,5-Dimethoxyphenyl Cytotoxic (A549 cells), tubulin inhibition, G2/M phase arrest
MAY (Triazole derivative) 1,2,3-Triazole 3,5-Dimethoxyphenyl Structural analogue; activity not detailed
4b (Pyrazole-quinoline derivative) Pyrazole 4-Methylphenyl Synthetic details only
1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine Pyridine 5-Chloro-2-methylphenyl Supplier data; bioactivity not reported

Key Structural and Functional Differences

Core Heterocycle: The pyridin-2-ol core in the target compound contrasts with triazole (Compound 77, MAY) or pyrazole (4b) cores.

Piperazine Substituents :

  • The 2-chlorophenyl group in the target compound differs from the 3,5-dimethoxyphenyl group in Compound 77 and MAY. Chlorine’s electron-withdrawing nature may reduce electron density on the piperazine ring compared to methoxy groups, altering interactions with hydrophobic binding pockets .
  • In , the 5-chloro-2-methylphenyl substituent introduces steric bulk and lipophilicity, which could enhance membrane permeability but reduce selectivity .

Biological Activity :

  • Compound 77’s tubulin inhibition and cytotoxicity highlight the role of the triazole core and dimethoxyphenyl group in targeting microtubules . The absence of a hydroxyl group in such derivatives may favor intracellular accumulation but reduce water solubility.
  • The target compound’s pyridin-2-ol group could modulate kinase or receptor binding (e.g., serotonin/dopamine receptors), though this remains speculative without direct data.

Hypothetical Pharmacokinetic and Pharmacodynamic Comparisons

  • Metabolic Stability : The hydroxyl group in pyridin-2-ol may serve as a site for glucuronidation, shortening half-life compared to triazole derivatives .
  • Target Selectivity : Substituent electronic profiles (e.g., chloro vs. methoxy) could influence affinity for enzymes like tubulin polymerases or kinases. For example, dimethoxy groups in Compound 77 may engage in π-π stacking with aromatic residues in tubulin, while chlorine’s steric effects might disrupt such interactions .

Biological Activity

5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and detailed research findings.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a 2-chlorophenyl group and a pyridin-2-ol moiety. The synthesis typically involves:

  • Formation of the Piperazine Ring : Cyclization of 1,2-diamine derivatives.
  • Substitution with 2-Chlorophenyl Group : Achieved through nucleophilic aromatic substitution.
  • Attachment of Pyridin-2-ol Moiety : Via amide bond formation reactions.

These steps ensure high yield and purity, making the compound suitable for various applications in research and industry .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for various metabolic pathways, including those involved in inflammation and cancer progression.
  • Receptor Modulation : It may bind to specific receptors, modulating their activity and influencing cellular responses.

For instance, studies indicate that this compound can inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.

Anticancer Properties

The compound has also been investigated for its anticancer effects. It has shown promise in inhibiting the proliferation of cancer cells in several models. The underlying mechanisms may involve apoptosis induction and cell cycle arrest .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : A study reported that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cancer Cell Line Studies : In assays involving human cancer cell lines (e.g., breast and lung cancer), the compound demonstrated potent cytotoxicity, leading to a reduction in cell viability by over 70% at certain concentrations .
  • Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between the compound and target proteins, revealing critical hydrogen bonds and hydrophobic interactions that contribute to its biological activity .

Data Summary Table

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AnticancerBreast cancer cell line>70% reduction in viability
AnticancerLung cancer cell lineSignificant cytotoxicity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving:

  • Step 1 : Preparation of the piperazine intermediate (e.g., 4-(2-chlorophenyl)piperazine) using nucleophilic substitution or coupling reactions.
  • Step 2 : Carbonyl linkage formation between the piperazine and pyridin-2-ol via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .
  • Optimization : Reaction temperature (0–25°C), stoichiometric ratios (1:1.2 for acyl chloride to piperazine), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are critical for yield improvement (typically 60–75%) .

Q. How can the compound’s structural identity and purity be validated?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ ~165 ppm) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 347.08) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

  • Methodological Answer :

  • Solubility : Moderately soluble in DMSO (>10 mg/mL), poorly soluble in water (<0.1 mg/mL). Use DMSO for stock solutions and dilute in aqueous buffers for biological assays .
  • Stability : Stable at −20°C for >6 months; sensitive to prolonged light exposure—store in amber vials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Assay Validation : Replicate studies using standardized protocols (e.g., cell lines, incubation times) to control variables .
  • Structural Confirmation : Re-analyze batch purity via LC-MS to rule out degradation products influencing activity .
  • Receptor Profiling : Perform competitive binding assays (e.g., radioligand displacement for serotonin/dopamine receptors) to clarify target selectivity .

Q. What strategies are effective for functionalizing the pyridin-2-ol or piperazine moieties to enhance pharmacological activity?

  • Methodological Answer :

  • Pyridin-2-ol Modification : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the 4-position to modulate hydrogen-bonding interactions .
  • Piperazine Functionalization : Alkylation or acylation of the piperazine nitrogen to improve blood-brain barrier permeability (e.g., tert-butyl carbamate protection) .
  • SAR Studies : Compare analogs with substituted phenyl groups (e.g., 4-fluorophenyl vs. 2-chlorophenyl) to evaluate steric/electronic effects on receptor binding .

Q. How can computational modeling guide the design of derivatives with improved target affinity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding poses in receptor active sites (e.g., 5-HT1A_{1A} or D2_2 receptors) .
  • QSAR Analysis : Develop models correlating substituent properties (logP, polar surface area) with activity data to prioritize synthetic targets .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical interactions (e.g., π-π stacking with Phe residues) .

Q. What experimental controls are essential when studying metabolic stability in vitro?

  • Methodological Answer :

  • Microsomal Incubations : Include NADPH-regenerating systems and control samples without cofactors to distinguish enzymatic vs. non-enzymatic degradation .
  • Analytical Controls : Use stable isotope-labeled internal standards (e.g., 13C^{13}C-analogs) to normalize LC-MS/MS data and minimize matrix effects .

Contradiction Analysis and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodological Answer :

  • Reproduce Synthesis : Verify starting material purity and reaction conditions (e.g., exclusion of moisture for acid-sensitive intermediates) .
  • Cross-Validate Data : Compare IR spectra (e.g., carbonyl stretches at ~1680 cm1^{-1}) and DSC melting points across independent labs .

Tables of Key Data

Property Value/Description Reference
Molecular Weight347.08 g/mol
LogP (Predicted)2.8 ± 0.3
HPLC Purity>95% (C18 column, 70:30 MeOH/H2_2O)
1H^1H-NMR (DMSO-d6_6)δ 8.2 (s, 1H, pyridine-OH)

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